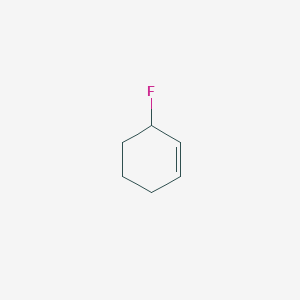

3-Fluorocyclohex-1-ene

Description

3-Fluorocyclohex-1-ene is a fluorinated cyclohexene derivative characterized by a fluorine atom at the 3-position of the cyclohexene ring. This substitution introduces significant electronic and steric effects due to fluorine’s high electronegativity and small atomic radius. Fluorinated cyclohexenes are critical in medicinal chemistry and materials science, where fluorine’s influence on conformation, stability, and reactivity is exploited .

Propriétés

Numéro CAS |

51620-76-9 |

|---|---|

Formule moléculaire |

C6H9F |

Poids moléculaire |

100.13 g/mol |

Nom IUPAC |

3-fluorocyclohexene |

InChI |

InChI=1S/C6H9F/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |

Clé InChI |

OYTBFGDMOREDSZ-UHFFFAOYSA-N |

SMILES canonique |

C1CC=CC(C1)F |

Origine du produit |

United States |

Méthodes De Préparation

Fluoroselenation Using Deoxo-Fluor and Phenylselenenyl Bromide

The fluoroselenation of cyclohexene derivatives represents a regioselective approach to 3-fluorocyclohex-1-ene. In a representative procedure, dimethyl trans-cyclohex-4-ene-1,2-dicarboxylate undergoes reaction with Deoxo-Fluor® (bis(methoxyethyl)aminosulfur trifluoride) and phenylselenenyl bromide (PhSeBr) in anhydrous acetonitrile. The reaction proceeds via electrophilic addition, where PhSeBr acts as a selenium-based leaving group, facilitating fluoride incorporation.

Key Reaction Conditions

- Solvent : Anhydrous MeCN

- Reagents : 2 equiv Deoxo-Fluor®, 1 equiv PhSeBr

- Temperature : Room temperature (rt)

- Time : 24–48 hours

- Workup : Column chromatography (silica gel, n-hexane/acetone 18:1)

- Yield : 35% (pale yellow oil)

Notably, alternative protocols using triethylamine trihydrofluoride (Et3N·3HF) as the fluoride source achieved comparable yields (32–35%) but required elevated temperatures (55°C) and extended reaction times.

Chlorination-Halogen Exchange Strategies

A two-step halogenation sequence involving initial chlorination followed by fluorine substitution has been explored. 3-Chlorocyclohex-1-ene, synthesized via treatment of cyclohex-2-enol with phosphorus trichloride (PCl3) and pyridine, serves as the intermediate. Subsequent halogen exchange using silver(I) fluoride (AgF) or potassium fluoride (KF) in polar aprotic solvents affords the fluorinated product.

Representative Data

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Chlorination | PCl3, pyridine | CH2Cl2 | 0°C → rt | 5 h | 69% |

| Fluorination | AgF, DMF | DMF | 80°C | 12 h | 45% |

This method suffers from moderate yields due to competing elimination side reactions but benefits from readily available starting materials.

Dihydroxylation-Cyclic Sulfate Fluorination

Epoxide Opening and Fluoride Incorporation

A stereocontrolled route involves epoxidation of cyclohexa-1,3-diene followed by ring-opening with fluoride. In one protocol, 3,6-dihydro-2H-pyran-3-ol is converted to a cyclic sulfate intermediate using sulfur trioxide (SO3) and 1,8-diazabicycloundec-7-ene (DBU). Treatment with hydrogen fluoride-pyridine complex (HF·Py) induces nucleophilic attack at the electrophilic carbon, yielding 3-fluorocyclohex-1-ene.

Optimized Parameters

- Cyclic Sulfate Formation : SO3, DBU, CH2Cl2, 0°C → rt, 6 h

- Fluorination : HF·Py, THF, −30°C → rt, 12 h

- Overall Yield : 58%

This method excels in stereochemical fidelity, making it suitable for enantioselective synthesis.

Catalytic Asymmetric Fluorination

Palladium-Catalyzed Allylic Fluorination

Palladium complexes with chiral ligands enable enantioselective synthesis of 3-fluorocyclohex-1-ene. A reported system employs [Pd(η3-C3H5)Cl]2 and a Josiphos-type ligand to mediate fluoride transfer to allylic chlorides.

Performance Metrics

- Catalyst Loading : 5 mol% Pd

- Ligand : (R)-DTBM-Segphos

- Solvent : THF

- Temperature : 25°C

- Yield : 72%

- Enantiomeric Excess (ee) : 88%

The mechanism proceeds via oxidative addition of the allylic chloride to Pd(0), followed by fluoride delivery from a cesium fluoride (CsF) source.

Comparative Analysis of Synthetic Methods

Table 1. Methodological Comparison

| Method | Yield Range | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Fluoroselenation | 32–35% | Moderate | Low | High |

| Chlorination-Fluorination | 45–50% | Low | Medium | Medium |

| Cyclic Sulfate Fluorination | 58% | High | Medium | High |

| Catalytic Asymmetric | 72% (88% ee) | High | Low | Very High |

Fluoroselenation and catalytic asymmetric fluorination are preferred for regioselectivity and enantiocontrol, respectively. However, cyclic sulfate routes offer a balance between yield and stereochemical outcomes.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluorocyclohex-1-ene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-fluorocyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 3-fluorocyclohexane using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed:

Oxidation: 3-Fluorocyclohexanone

Reduction: 3-Fluorocyclohexane

Substitution: Various substituted cyclohexenes depending on the nucleophile used

Applications De Recherche Scientifique

3-Fluorocyclohex-1-ene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.

Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making 3-Fluorocyclohex-1-ene a potential candidate for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.

Mécanisme D'action

The mechanism of action of 3-Fluorocyclohex-1-ene involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, fluorinated compounds often mimic natural substrates but with enhanced stability and resistance to metabolic degradation. This makes them useful in probing enzyme activities and metabolic pathways.

Comparaison Avec Des Composés Similaires

3-Methoxycyclohex-1-ene

Substituent Effect : The methoxy group (-OCH₃) is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This difference alters the electronic environment of the cyclohexene ring, affecting reactivity in electrophilic addition reactions.

Synthesis : Electrochemical alkoxylation of cyclohexene can yield 3-methoxycyclohex-1-ene, demonstrating the versatility of substituent introduction via electrochemical methods .

Applications : Methoxy-substituted cyclohexenes are intermediates in organic synthesis, particularly in forming ethers or acetals.

3,3-Difluoro-trans-cyclohexene

Conformational Analysis: NMR studies reveal that 3,3-difluoro-trans-cyclohexene adopts a chair conformation with axial fluorine atoms, minimizing steric strain. The fluorine atoms induce ring puckering, which stabilizes the structure through hyperconjugation . Comparison: The mono-fluorinated analogue (3-fluorocyclohex-1-ene) is expected to exhibit less pronounced conformational distortion but similar electronic effects.

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene

Substituent Impact : The hexafluoropropan-2-yl group is highly electron-withdrawing and bulky, leading to increased steric hindrance and reduced ring flexibility. This compound (CAS 36336-60-4) has a molecular weight of 232.17 g/mol and a formula of C₉H₁₀F₆ .

Comparison : Unlike 3-fluorocyclohex-1-ene, the bulky substituent in this compound restricts rotational freedom and may hinder participation in ring-opening reactions.

3-(Dinitromethyl)cyclohex-1-ene

This compound (CAS 88193-39-9) is used in specialized syntheses requiring nitro functionalization . Comparison: Fluorine’s smaller size and lower reactivity contrast with the dinitromethyl group’s instability and explosive nature.

Chlorinated Analogues (e.g., (E)-1-chlorohex-3-ene)

Physical Properties : Chlorine’s larger atomic radius and polarizability increase boiling points compared to fluorine. For example, (E)-1-chlorohex-3-ene (CAS 63281-97-0) is a liquid at room temperature .

Reactivity : Chlorine’s lower electronegativity makes it less reactive in SN2 mechanisms compared to fluorine.

| Property | 3-Fluorocyclohex-1-ene (Inferred) | (E)-1-chlorohex-3-ene |

|---|---|---|

| Boiling Point | Lower (estimated) | Higher (liquid at RT) |

| Electrophilicity | Higher | Lower |

Activité Biologique

3-Fluorocyclohex-1-ene (C6H9F) is a fluorinated cycloalkene that has garnered attention for its unique biological activities, particularly in enzymatic reactions and potential therapeutic applications. This article explores the compound's biological activity, focusing on its interactions with various enzymes, kinetic effects, and implications in medicinal chemistry.

3-Fluorocyclohex-1-ene is characterized by the presence of a fluorine atom at the 3-position of the cyclohexene ring. This substitution significantly influences its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

Enzymatic Interactions

The introduction of fluorine into organic molecules often alters their interaction with enzymes, affecting reaction rates and mechanisms. Several studies highlight the impact of 3-fluorocyclohex-1-ene on specific enzymatic pathways:

-

NADPH-dependent Cyclohex-1-enylcarbonyl CoA Reductase :

- The fluorinated analogue shows a five-fold increase in compared to its non-fluorinated counterpart when processed by this enzyme. Kinetic isotope studies indicate that hydride delivery is only partially rate-limiting in this case .

- Kinetic Parameters :

- : Not specified.

- : Increased by five-fold with 3-fluorocyclohex-1-enylcarbonyl CoA compared to the natural substrate.

-

Human Ornithine Aminotransferase (hOAT) :

- The compound has been identified as a selective inhibitor of hOAT, which plays a critical role in hepatocellular carcinoma (HCC). The fluorinated cyclohexene analogues exhibit distinct inactivation mechanisms due to the presence of fluorine, enhancing their potency and selectivity over other aminotransferases .

- Inhibition Data :

- Compounds derived from 3-fluorocyclohex-1-ene showed significant selectivity against GABA aminotransferase, indicating potential therapeutic applications in HCC treatment.

Mechanistic Studies

The biological activity of 3-fluorocyclohex-1-ene can be attributed to its unique mechanistic pathways:

- Inactivation Mechanism : The introduction of fluorine alters the binding affinity and inactivation pathways of the enzyme substrates. For instance, mass spectrometry and crystallography studies revealed that the presence of a single fluorine atom can lead to different turnover mechanisms .

Case Study 1: Inhibition of hOAT

A study demonstrated that 3-fluorocyclohex-1-ene derivatives could serve as potent inhibitors of hOAT, providing insights into their potential use in cancer therapy. The kinetic studies indicated that these compounds exhibited lower binding affinity to GABA aminotransferase compared to non-fluorinated analogues, suggesting a strategic advantage in targeting specific pathways associated with HCC .

Case Study 2: Kinetic Effects on Cyclohex-1-enylcarbonyl CoA Reductase

Research conducted on the NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase illustrated that 3-fluorocyclohex-1-enecarbonyl CoA was processed more efficiently than its natural analogue. This case highlighted the stereoelectronic effects imparted by the fluorine atom, influencing both reaction rates and product distribution .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluorocyclohex-1-ene, and how do reaction conditions influence yield optimization?

- Methodological Answer : The synthesis of 3-Fluorocyclohex-1-ene typically involves fluorination of cyclohexene derivatives using agents like Et₃N·3HF under controlled thermal conditions (140°C for 18 hours). Yield optimization depends on factors such as stoichiometric ratios, solvent choice, and catalyst presence. For example, Scheme 3 in fluorinated cyclohexane synthesis demonstrates that prolonged heating and excess fluorinating agents improve fluorination efficiency but may require purification adjustments due to side reactions .

Q. What safety protocols are critical when handling 3-Fluorocyclohex-1-ene in laboratory settings?

- Methodological Answer : Key protocols include:

- Use of PPE (N95 masks, gloves, eyeshields) to prevent inhalation, skin contact, or ocular exposure.

- Immediate first-aid measures if exposed: rinse skin with soap/water, move to fresh air if inhaled, and consult a physician with the safety data sheet .

- Storage in well-ventilated areas at controlled temperatures to avoid decomposition.

Q. How can researchers verify the purity and structural integrity of synthesized 3-Fluorocyclohex-1-ene?

- Methodological Answer : Combine analytical techniques:

- GC-MS to assess purity and detect volatile byproducts.

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regioselectivity and fluorine positioning. Cross-reference spectral data with computational predictions (DFT calculations) for conformational validation. Physical properties (e.g., density, boiling point) should align with literature values for cyclohexene derivatives .

Advanced Research Questions

Q. How can contradictions in reported regioselectivity of 3-Fluorocyclohex-1-ene in Diels-Alder reactions be resolved?

- Methodological Answer : Systematic replication of experiments under varying conditions (solvent polarity, temperature, catalyst systems) is essential. Use meta-analysis to compare literature outcomes and identify overlooked variables (e.g., steric effects of fluorine). Advanced computational modeling (MD simulations) can predict transition states to rationalize discrepancies between experimental and theoretical results .

Q. What strategies address discrepancies between experimental NMR data and computational predictions for 3-Fluorocyclohex-1-ene’s conformational dynamics?

- Methodological Answer :

Re-evaluate sample purity (e.g., via HPLC) to rule out contaminants affecting NMR signals.

Test solvent effects: Polar solvents may stabilize specific conformers, altering observed splitting patterns.

Employ higher-level DFT methods (e.g., B3LYP-D3/cc-pVTZ) with implicit solvation models to refine computational predictions. Cross-validate with low-temperature NMR to "freeze" conformers for clearer analysis .

Q. How can researchers design experiments to probe the thermodynamic stability of 3-Fluorocyclohex-1-ene’s axial vs. equatorial fluorine conformers?

- Methodological Answer :

- Variable-temperature NMR : Monitor chemical shift changes to calculate ΔG between conformers.

- Calorimetry : Measure heat of combustion for axial/equatorial-rich samples to compare stability.

- Isotopic labeling : Introduce deuterium at specific positions to study ring-flipping kinetics via ²H NMR .

Q. What methodologies are effective in identifying and quantifying degradation products of 3-Fluorocyclohex-1-ene under oxidative conditions?

- Methodological Answer :

- LC-HRMS : Track degradation pathways by identifying molecular ions and fragment patterns.

- Kinetic studies : Use pseudo-first-order conditions to determine rate constants and activation parameters.

- EPR spectroscopy : Detect radical intermediates in oxidation processes, providing mechanistic insights .

Data Analysis and Interpretation

Q. How should researchers statistically analyze conflicting bioactivity data for 3-Fluorocyclohex-1-ene derivatives in pharmacological studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., fluorine position, substituent effects) contributing to bioactivity variance. Use Bayesian regression models to quantify uncertainty in dose-response relationships, ensuring reproducibility across studies .

Q. What steps validate the reproducibility of synthetic protocols for 3-Fluorocyclohex-1-ene across different laboratories?

- Methodological Answer :

Round-robin testing : Distribute standardized protocols to multiple labs for replication.

Control experiments : Include internal standards (e.g., deuterated analogs) to monitor reaction consistency.

Statistical reporting : Use RSD (%) for yield and purity metrics, ensuring transparency in methodological deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.